Diethyl (4-Isopropylbenzyl)phosphonate
Overview
Description
Diethyl (4-Isopropylbenzyl)phosphonate is an organophosphorus compound with the molecular formula C14H23O3P and a molecular weight of 270.31 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry. It is often used as an additive in high-voltage lithium-ion batteries to improve the performance of the cathode .
Mechanism of Action
Target of Action
The primary target of Diethyl (4-Isopropylbenzyl)phosphonate is the LiNi0.5Mn1.5O4 (LNMO) cathode in high-voltage Li-ion batteries . The compound acts as a positive film-forming additive for the LNMO cathode .
Mode of Action
This compound interacts with its target, the LNMO cathode, by preferentially oxidizing decomposition during the charging process . This action inhibits the continuous electrolyte decomposition and promotes the formation of a protective cathode layer .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the charging process of the LNMO cathode in high-voltage Li-ion batteries . The compound’s preferential oxidation of decomposition during this process results in the inhibition of continuous electrolyte decomposition and the promotion of a protective cathode layer .
Pharmacokinetics
By adding 1 wt.% this compound in carbonate electrolyte, the rate and cycling performances of LNMO have been improved .
Result of Action
The molecular and cellular effects of this compound’s action include the stabilization of the LNMO/electrolyte interface and crystal structures . LNMO/Li half-cell using the electrolyte with 1 wt.% this compound delivers better rate capabilities and capacity retention of 92.8% after 200 cycles at 3 C .
Action Environment
The action, efficacy, and stability of this compound are influenced by the environment within the high-voltage Li-ion battery. The compound’s ability to preferentially oxidize decomposition during the charging process is crucial for inhibiting continuous electrolyte decomposition and promoting the formation of a protective cathode layer .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various biomolecules in its role as a catalyst or reagent in organic synthesis reactions .
Cellular Effects
It has been applied as a positive film-forming additive for LiNi0.5Mn1.5O4 cathode in high-voltage Li-ion batteries . It has been shown to improve the rate and cycling performances of the cathode by inhibiting continuous electrolyte decomposition and promoting the formation of a protective cathode layer .
Molecular Mechanism
The molecular mechanism of Diethyl (4-Isopropylbenzyl)phosphonate involves its preferential oxidation decomposition during the charging process, which inhibits the continuous electrolyte decomposition and promotes the formation of a protective cathode layer .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to improve the rate capabilities and capacity retention of LiNi0.5Mn1.5O4 cathode for high-voltage Li-ion batteries . After 200 cycles at 3 C, a half-cell using the electrolyte with 1 wt.% of this compound delivers better rate capabilities and capacity retention of 92.8% .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (4-Isopropylbenzyl)phosphonate can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters . This reaction typically uses Pd(OAc)2 as the palladium source and Xantphos as the supporting ligand. The reaction conditions are mild and efficient, allowing for high yields within a short reaction time.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale adaptations of the laboratory methods. The use of palladium catalysts and microwave irradiation can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Diethyl (4-Isopropylbenzyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions with aryl and vinyl halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts, aryl halides, and H-phosphonate diesters . The reactions often occur under mild conditions, such as room temperature or microwave irradiation.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the cross-coupling reaction with aryl halides typically yields aryl phosphonates .
Scientific Research Applications
Diethyl (4-Isopropylbenzyl)phosphonate has a wide range of scientific research applications:
Comparison with Similar Compounds
Diethyl (4-Isopropylbenzyl)phosphonate can be compared with other similar compounds, such as:
Diethyl (4-Methylbenzyl)phosphonate: This compound has similar chemical properties but differs in the substitution pattern on the benzyl ring.
Diethyl (4-Isopropylphenyl)methylphosphonate: Another similar compound with slight variations in the molecular structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in high-voltage lithium-ion batteries and other fields .
Properties
IUPAC Name |
1-(diethoxyphosphorylmethyl)-4-propan-2-ylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23O3P/c1-5-16-18(15,17-6-2)11-13-7-9-14(10-8-13)12(3)4/h7-10,12H,5-6,11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDLJDZVTOWKTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)C(C)C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593983 | |
Record name | Diethyl {[4-(propan-2-yl)phenyl]methyl}phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60593983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77237-55-9 | |
Record name | Diethyl {[4-(propan-2-yl)phenyl]methyl}phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60593983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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